N-hydroxytetrachlorophthalimide
Overview
Description
N-Hydroxytetrachlorophthalimide (TCNHPI) is an aryl-tetrahalogenated N-hydroxyphthalimide derivative . It is used in combination with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) to form an efficient catalytic system for the oxidation of aromatic hydrocarbons using molecular oxygen under metal-free and aerobic conditions .
Synthesis Analysis
The synthesis process includes the formation of N-methacryloyloxytetrachlorophthalimide monomer, homopolymerization, and exchange reactions with various amino- and hydroxy-compounds for the synthesis of copolymers . Lastly, polymeric surfactants were obtained via the quaternization of some copolymers with dimethyl sulfate .Molecular Structure Analysis
N-hydroxytetrachlorophthalimide has a molecular formula of C8HCl4NO3 . Its average mass is 300.910 Da and its mono-isotopic mass is 298.871063 Da .Chemical Reactions Analysis
N-hydroxytetrachlorophthalimide has been used in the electrochemical oxidation of allylic C–H bond on a large scale . This operation exhibits high chemoselectivity, wide substrate extension, besides its effortlessness .Physical And Chemical Properties Analysis
N-hydroxytetrachlorophthalimide has a density of 2.0±0.1 g/cm3, a boiling point of 532.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 85.0±3.0 kJ/mol and its flash point is 275.6±32.9 °C .Scientific Research Applications
1. Organic Chemistry: Construction of α,β-Diamino Esters
- Summary of Application : N-hydroxytetrachlorophthalimide is used in the construction of α,β-diamino esters from amino acids with glyoxylic oxime ethers under mild conditions .
- Methods of Application : The process involves a transition-metal-free visible-light photoredox catalyzed decarboxylative radical addition . The employment of acridinium as the photocatalyst and its potential scalability also demonstrate the synthetic value in practice .
- Results or Outcomes : A variety of α,β-diamino esters with broad functional groups were synthesized in satisfactory yields at room temperature .
2. Environmental Science: Petroleum Dispersing
- Summary of Application : N-hydroxytetrachlorophthalimide is used in the synthesis of polymeric surfactants for removing petroleum thin films with their increased dispersing capacity .
- Methods of Application : The synthesis process includes the formation of N-methacryloyloxytetrachlorophthalimide monomer, homopolymerization, and exchange reactions with various amino- and hydroxy-compounds for the synthesis of copolymers .
- Results or Outcomes : Polymeric surfactant 7b exhibited strong dispersion behavior for petroleum in both undiluted form (Kd from 91.60 to 93.20%, τ = 30–96 h) and diluted form (Kd from 95.7 to 98.1%, τ = 5–96 h) .
3. Synthetic Chemistry: Allylic Oxidations
- Summary of Application : N-hydroxytetrachlorophthalimide provides a cheap, scalable, and safe synthetic alternative to highly used transformations like allylic oxidations, as well as Negishi and Suzuki–Miyaura type cross-coupling reactions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
4. Environmental Science: Removal of Copper Ions
- Summary of Application : N-hydroxytetrachlorophthalimide is used in the synthesis of hypercrosslinked polymers nanoparticles for the removal of copper ions from aqueous solutions .
- Methods of Application : Two hypercrosslinked polymers nanoparticles were synthesized through a two-step reaction, initially including the suspension polymerization of N-methacryloxytetrachlorophthalimide with divinyl benzene to give poly (NMTPA-co-DVB) and followed by the treatment of poly (NMTP-co-DVB) with triethylenetetramine to give HCPNs (1) and with tetraethylenepentamine to give HCPNs (2) .
- Results or Outcomes : The synthesized HCPNs compounds were reported for the separation of copper ions from wastewater, in which the results showed a very good affinity for these compounds for separation of copper ions from wastewater .
5. Organic Chemistry: Aerobic Oxidation of Alkyl Arenes
- Summary of Application : N-hydroxytetrachlorophthalimide, in blend with 1,4-diamino-2,3-dichloroanthraquinone, was used as catalysts to facilitate the aerobic oxidation of alkyl arenes .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
6. Synthetic Chemistry: Electrochemical Oxidation
- Summary of Application : N-hydroxytetrachlorophthalimide provides a cheap, scalable, and safe synthetic alternative to highly used transformations like allylic oxidations, as well as Negishi and Suzuki–Miyaura type cross-coupling reactions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
N-hydroxytetrachlorophthalimide is toxic if swallowed . It causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and get medical advice/attention if eye irritation persists or skin irritation occurs .
Future Directions
N-hydroxytetrachlorophthalimide has been used in the electrochemical oxidation of allylic C–H bond on a large scale . This operation exhibits high chemoselectivity, wide substrate extension, besides its effortlessness . This suggests potential future applications in the field of electrochemical oxidation.
properties
IUPAC Name |
4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRBHXSKVVPTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301898 | |
Record name | N-hydroxytetrachlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxytetrachlorophthalimide | |
CAS RN |
85342-65-0 | |
Record name | 85342-65-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-hydroxytetrachlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrachloro-2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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